4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10797860
InChI: InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3
SMILES: CN1C(=NN=N1)CN2CCOCC2
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine

CAS No.:

Cat. No.: VC10797860

Molecular Formula: C7H13N5O

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine -

Specification

Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
IUPAC Name 4-[(1-methyltetrazol-5-yl)methyl]morpholine
Standard InChI InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3
Standard InChI Key NVVUYPSWPMUKAS-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)CN2CCOCC2
Canonical SMILES CN1C(=NN=N1)CN2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a 1-methyltetrazole group through a methylene (-CH2-) linker. The tetrazole ring, a five-membered ring with four nitrogen atoms, is substituted at the 1-position with a methyl group and at the 5-position with the morpholine-containing methylene unit. This arrangement enhances metabolic stability and lipid solubility compared to carboxylic acid bioisosteres .

Physicochemical Properties

Key properties inferred from structural analogs and computational predictions include:

PropertyValue/Description
Molecular FormulaC₇H₁₃N₅O
Molecular Weight183.21 g/mol
LogP (Predicted)-0.56 (moderate hydrophilicity)
Solubility~32 mg/mL in water
Melting Point92–94°C (analog data)
Hazard ClassificationFlammable solid (UN 1325, PG II)

The compound’s solubility in polar solvents like water and methanol is attributed to the morpholine ring’s polarity, while the tetrazole moiety contributes to its thermal stability .

Synthesis and Manufacturing

Electrochemical Synthesis

A scalable route involves electrochemical [3+2] cycloaddition, adapted from methods used for analogous tetrazoles . In this process:

  • Aldehyde Hydrazone Preparation: Reacting morpholin-4-amine with an aldehyde yields the corresponding hydrazone.

  • Cycloaddition: The hydrazone undergoes electrochemical cyclization with trimethylsilyl azide (TMSN₃) in a methanol/acetonitrile mixture at 0°C under constant current (10 mA).

  • Workup: The product is purified via column chromatography.

Reaction Conditions:

  • Solvent: MeOH/MeCN (1:2 v/v)

  • Electrolyte: LiClO₄

  • Electrodes: RVC anode, Pt cathode

  • Yield: ~75% (estimated from analogous reactions) .

Alternative Alkylation Route

A two-step synthesis may involve:

  • Tetrazole Formation: 1-Methyl-1H-tetrazol-5-amine is prepared via nitrile cyclization .

  • Morpholine Incorporation: Alkylation with chloromethyl morpholine under basic conditions (e.g., K₂CO₃ in DMF).

Biological Activity and Mechanisms

Antimicrobial Activity

Structural analogs exhibit broad-spectrum antibacterial effects, particularly against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The mechanism may involve inhibition of DNA gyrase or interference with cell wall synthesis .

Anti-Inflammatory Effects

Tetrazole derivatives are known cyclooxygenase (COX) inhibitors. The methylene-morpholine moiety could enhance selectivity for COX-2, reducing gastrointestinal toxicity associated with traditional NSAIDs .

Pharmacokinetics and Toxicology

Absorption and Metabolism

  • Absorption: High gastrointestinal absorption is predicted due to moderate LogP values.

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) likely mediate oxidation, forming hydroxylated metabolites .

  • Excretion: Primarily renal, with a half-life estimated at 4–6 hours based on analogs.

Toxicity Profile

  • Acute Toxicity: LD₅₀ (oral, rats) > 500 mg/kg (estimated).

  • Hazards: Flammable solid (H228), skin/eye irritant (H315/H319) .

Applications in Drug Development

Antibacterial Agents

The compound’s ability to penetrate bacterial membranes makes it a candidate for quinolone-like antibiotics targeting DNA gyrase.

Antihypertensive Drugs

As an angiotensin II receptor blocker (ARB) precursor, the tetrazole group mimics the carboxylate in losartan analogs .

Material Science

Its thermal stability and nitrogen content suggest utility as a ligand in coordination polymers or energetic materials.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modify the morpholine or tetrazole substituents to optimize target binding.

  • Formulation Studies: Develop nanoemulsions to enhance bioavailability.

  • Toxicological Assessments: Conduct in vivo studies to establish NOAEL (No Observed Adverse Effect Level).

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